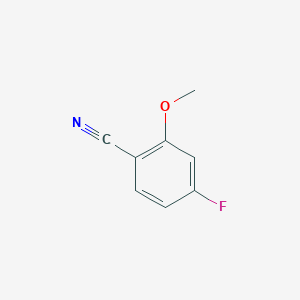

4-Fluoro-2-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBKZVIQHCUHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382584 | |

| Record name | 4-Fluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191014-55-8 | |

| Record name | 4-Fluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4 Fluoro 2 Methoxybenzonitrile and Analogous Fluoromethoxybenzonitriles

Direct and Indirect Cyanation Approaches

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. For compounds like 4-fluoro-2-methoxybenzonitrile, this is typically achieved through the cyanation of a corresponding aryl halide or a derivative. Both direct and indirect methods, often employing transition metal catalysis, have been developed to facilitate this transformation efficiently.

Palladium-Catalyzed Cyanation Reactions

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application in cyanation reactions is well-established. nih.gov These methods offer mild reaction conditions and broad functional group tolerance, making them highly attractive for the synthesis of complex molecules. nih.gov

The cyanation of aryl halides using palladium catalysts often involves the use of a cyanide source, a palladium precursor, and a ligand. However, catalyst deactivation by the cyanide ion, which can poison the active palladium species, has been a persistent challenge. nih.govresearchgate.net To circumvent this, strategies that maintain a low concentration of free cyanide in the reaction mixture have been developed.

A significant advancement in this area is the use of potassium hexacyanoferrate(II) (K4[Fe(CN)6]), a non-toxic and inexpensive cyanide source. nih.govorganic-chemistry.org This stable complex releases cyanide ions slowly, mitigating catalyst poisoning. Practical, ligand-free palladium-catalyzed cyanations of aryl bromides have been achieved using as little as 0.1 mol% of palladium(II) acetate (B1210297) in dimethylacetamide (DMAC) at 120 °C, affording aryl nitriles in high yields (83-96%). organic-chemistry.orgnih.govacs.org The absence of a ligand simplifies the reaction setup and reduces costs. organic-chemistry.org The use of aqueous systems with phase-transfer catalysts has also been reported to facilitate the cyanation with K4[Fe(CN)6]·3H2O, although sometimes requiring higher temperatures. nih.gov

Recent developments have focused on achieving these transformations under even milder conditions. For instance, a palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been reported at temperatures ranging from room temperature to 40 °C using zinc cyanide as the cyanide source in a THF/water solvent system. acs.org This method was successfully applied to the synthesis of the non-nucleoside reverse transcriptase inhibitor, lersivirine. acs.org

Table 1: Comparison of Palladium-Catalyzed Cyanation Conditions

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | K4[Fe(CN)6] | DMAC | 120 | 83-96 | organic-chemistry.orgnih.gov |

| Palladacycle Precatalyst | Zn(CN)2 | THF/H2O | rt - 40 | Good to Excellent | acs.org |

| [Pd{C6H2(CH2CH2NH2)–(OMe)2,2,3}(m-Br)]2 | K4[Fe(CN)6] | DMF | 130 (Microwave) | up to 93 | nih.gov |

| Palladium nanoparticles on ZnO | K4[Fe(CN)6] | DMF | 130 | Moderate to Good | nih.gov |

This table is for illustrative purposes and specific yields depend on the substrate.

Copper-Catalyzed Cyanation Protocols

The Rosenmund-von Braun reaction, a classical method for aryl nitrile synthesis, traditionally requires stoichiometric amounts of copper(I) cyanide at high temperatures. nih.govorganic-chemistry.org Modern advancements have led to the development of catalytic copper-based systems that are more efficient and have a broader substrate scope.

A significant improvement is the domino halide exchange-cyanation of aryl bromides. This procedure utilizes catalytic amounts of copper(I) iodide (CuI), potassium iodide (KI), and an inexpensive ligand like N,N'-dimethylethylenediamine in a nonpolar solvent such as toluene. organic-chemistry.orgnih.gov This method avoids the use of polar solvents, which simplifies product isolation. organic-chemistry.org

Similar to palladium catalysis, less toxic cyanide sources like K4[Fe(CN)6] have been successfully employed in copper-catalyzed cyanations. researchgate.netlookchem.com Copper(I) catalysts in combination with bidentate ligands can effectively catalyze the cyanation of aryl halides with K4[Fe(CN)6]. researchgate.net The slow release of cyanide from this source helps to prevent catalyst deactivation. researchgate.net In some cases, these reactions can even be performed in water, a green and sustainable solvent. benthamdirect.com

Furthermore, cyanide-free methods have emerged where formamide (B127407) serves as the nitrile source in the presence of a copper catalyst. For example, a copper iodide/triphenylphosphine system can convert aryl halides to aryl nitriles using formamide and phosphorus oxychloride. rsc.org

Table 2: Examples of Copper-Catalyzed Cyanation Systems

| Catalyst System | Cyanide Source | Solvent | Key Features | Reference |

| CuI/N,N'-dimethylethylenediamine | NaCN | Toluene | Domino halide exchange-cyanation | organic-chemistry.orgnih.gov |

| CuI/TMEDA | K4[Fe(CN)6] | - | Scalable, operationally benign | researchgate.net |

| Cu(OAc)2·H2O | K4[Fe(CN)6] | Water | Ligand-free, catalyst can be reused | benthamdirect.com |

| CuI/Triphenylphosphine | Formamide | - | Cyanide-free source | rsc.org |

TMEDA = N,N,N′,N′-tetramethylethylenediamine

Photoredox Catalysis in Cyanation Strategies

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as a traceless reagent. chinesechemsoc.orgbeilstein-journals.org In the context of cyanation, photoredox catalysis offers a way to overcome the challenges associated with the strong affinity of cyanide for transition metals. chinesechemsoc.org

A dual photoredox-nickel catalysis system has been developed for the cyanation of aryl and alkenyl halides at room temperature. chinesechemsoc.org This method avoids the use of air-sensitive ligands and highly toxic cyanide reagents. chinesechemsoc.org The mechanism involves the transient oxidation of a Ni(II) species to a Ni(III) species by the excited photocatalyst, which facilitates the subsequent cyanide transfer and reductive elimination to form the aryl nitrile. chinesechemsoc.org

Direct C-H cyanation of arenes, including electron-rich systems like 1-fluoro-4-methoxybenzene, has also been achieved using organic photoredox catalysis. acs.orgnih.gov These methods utilize a photocatalyst, such as an acridinium (B8443388) salt, to oxidize the arene to a radical cation, which is then trapped by a cyanide source. nih.gov This approach allows for the synthesis of aryl nitriles from readily available arene precursors without the need for pre-functionalization with a halide. acs.org

Sustainable and Green Chemistry Approaches in Nitrile Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency. researchgate.netacsgcipr.org

A major focus in green cyanation chemistry is the replacement of highly toxic cyanide salts like NaCN and KCN with safer alternatives. researchgate.net Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is a prime example of an environmentally benign cyanide source. researchgate.netorganic-chemistry.org It is a stable, non-toxic solid that is used as a food additive. nih.gov Its use in both palladium- and copper-catalyzed cyanations significantly improves the safety profile of these reactions. organic-chemistry.orgresearchgate.net

Other alternative cyanide sources that have been explored include formamide, which can be converted to the nitrile in a single step, and malononitrile. rsc.orgresearchgate.netresearchgate.net Electrochemical methods are also being developed to generate cyanide sources in situ from less hazardous precursors like 5-aminotetrazole, thereby avoiding the handling and storage of toxic reagents. acs.org

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. acsgcipr.org Solvent-free cyanation reactions have been reported, for instance, using formamide as both the cyanide source and the solvent in a palladium-catalyzed process. researchgate.net

Micellar catalysis offers another promising approach to performing reactions in an aqueous medium. nih.govacs.org Surfactants form micelles in water, creating nanoreactors where organic substrates and catalysts can concentrate, thus facilitating the reaction. acsgcipr.org This technology has been successfully applied to the α-arylation of nitriles using palladium nanoparticles in water. nih.govacs.org The use of "designer" surfactants can further enhance the efficiency and sustainability of these processes by allowing for catalyst and solvent recycling. acsgcipr.org Micellar catalysis not only reduces the reliance on organic solvents but can also lead to increased reaction rates and milder reaction conditions. researchgate.netacsgcipr.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of functionalized aromatic compounds, including fluoromethoxybenzonitriles. This reaction class involves the displacement of a leaving group on an aromatic ring by a nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The cyano (-CN) group is a potent EWG, making benzonitriles excellent substrates for SNAr reactions.

In polyfluorinated aromatic systems, the regioselectivity of SNAr reactions is a critical consideration. The substitution of a fluorine atom is often highly predictable. In compounds like pentafluorobenzonitrile, nucleophilic attack preferentially occurs at the para position (C-4) relative to the cyano group. researchgate.net This is because the cyano group provides powerful resonance stabilization for the negative charge that develops in the Meisenheimer complex when the nucleophile attacks the para-carbon.

The presence of a methoxy (B1213986) group introduces additional electronic effects that influence regioselectivity. Research on the reaction of polyfluorobenzonitriles with nucleophiles like sodium azide (B81097) has shown that substitution occurs at positions ortho to the strongly activating cyano group. rsc.org The sensitivity to the electronic effects of other substituents on the ring is significant, guiding the position of the incoming nucleophile. rsc.org For a substrate like 2,4-difluorobenzonitrile, a nucleophile would preferentially displace the fluorine at the 4-position, which is para to the activating cyano group, over the fluorine at the 2-position. The introduction of a methoxy group at the 2-position, as in this compound, deactivates the ring toward nucleophilic attack compared to a substrate with a second fluorine, but the primary site of any potential fluorine substitution by a strong nucleophile would still be influenced by the powerful directing effect of the para-cyano group.

While halogens are typical leaving groups in SNAr reactions, the methoxy group (-OCH₃) can also be displaced, particularly when the aromatic ring is sufficiently activated by strong electron-withdrawing groups. science.gov The displacement of aromatic methoxy groups is a key transformation, and recent advancements have expanded its applicability.

For instance, cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) has been developed for the cyanation of methoxyarenes. nsf.gov This method uses a highly oxidizing acridinium photoredox catalyst to functionalize carbon-oxygen bonds, providing a pathway to synthesize aryl nitriles from methoxyarene precursors. nsf.gov Additionally, protocols using a sodium hydride-iodide composite have been established for the nucleophilic amination of methoxy arenes, proceeding through an unusual concerted nucleophilic aromatic substitution mechanism. researchgate.net In the context of fluoromethoxybenzonitriles, the methoxy group can be a target for substitution, competing with fluorine displacement depending on the reaction conditions and the nature of the nucleophile. acs.org

A significant challenge in traditional SNAr chemistry is the requirement for electron-deficient aromatic substrates. acs.orgnih.gov However, recent breakthroughs have demonstrated that organic superbases, such as the phosphazene base t-Bu-P4, can efficiently catalyze concerted SNAr reactions of aryl fluorides, including those that are electron-neutral or even electron-rich. acs.orgnih.govfigshare.com This catalytic system operates through a dual activation mechanism, where the superbase activates both the aryl fluoride (B91410) and the nucleophile. nih.govnih.gov

This methodology exhibits remarkable functional group tolerance and accommodates a wide variety of nucleophiles. acs.org Notably, in studies involving 3-fluoro-4-methoxybenzonitrile, treatment with 2-phenylpropionitrile in the presence of t-Bu-P4 resulted in the substitution of both the fluorine and the methoxy groups, highlighting the potency of this catalytic system. acs.orgnih.gov This approach represents a powerful tool for late-stage functionalization and the synthesis of complex aromatic molecules from fluoroarene precursors. nih.gov

| Aryl Fluoride Substrate | Nucleophile | Catalyst (mol%) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P4 (20) | 80 °C, with 4 Å MS | 91 | nih.gov |

| 3-Fluoro-4-methoxybenzonitrile | 2-Phenylpropionitrile | t-Bu-P4 | Not specified | Observed substitution of both F and OMe | acs.org |

| 4-Fluorotoluene | 2-Phenylpropionitrile | t-Bu-P4 (20) | 80 °C | 90 | acs.org |

Multi-Component Reactions and Tandem Processes for Benzonitrile (B105546) Derivatives

To enhance synthetic efficiency, multi-component reactions (MCRs) and tandem (or cascade) processes are invaluable tools, allowing the construction of complex molecules in a single pot while minimizing waste. researchgate.netsemanticscholar.org Several such strategies are employed for the synthesis of benzonitrile derivatives.

One prominent MCR is the Strecker reaction, which combines an aldehyde, an amine, and a cyanide source to produce α-aminonitriles, which are precursors to amino acids. nih.gov This reaction underscores the utility of MCRs in rapidly building molecular complexity around a nitrile functional group. nih.gov

Tandem processes often involve an initial reaction that generates an intermediate, which then undergoes a subsequent transformation in the same pot. For example, the synthesis of benzylidenemalononitrile (B1330407) derivatives has been achieved through a tandem process coupling the in situ photooxidation of benzyl (B1604629) alcohols to benzaldehydes with a subsequent Knoevenagel condensation. researchgate.net Similarly, palladium-catalyzed tandem reactions, such as the addition of arylboronic acids to 2-(benzylidenamino)benzonitriles followed by cyclization, provide access to complex heterocyclic structures like 2,4-diarylquinazolines. nih.gov Other tandem approaches enable the synthesis of isoindolinones from 2-acetylbenzonitriles and various nucleophiles in high yields. researchgate.net These efficient, step-economical routes are central to modern synthetic strategies for creating diverse libraries of benzonitrile-containing compounds. mdpi.comrsc.org

Strategic Derivatization of this compound Precursors

The synthesis of specifically substituted benzonitriles like this compound often relies on the strategic derivatization of readily available precursors. Key transformations include the introduction of the fluorine atom onto a pre-existing aromatic scaffold.

Halogen-exchange (Halex) fluorination is a widely used and industrially important method for synthesizing aryl fluorides. This reaction typically involves the displacement of a chlorine or bromine atom with fluoride, using an alkali metal fluoride like potassium fluoride (KF) as the fluorine source. google.comgoogle.com The reaction is usually conducted at high temperatures in an aprotic polar solvent. google.com

The synthesis of 4-fluorobenzonitrile (B33359) from 4-chlorobenzonitrile (B146240) is a classic example. researchgate.net To overcome the sluggish nature of the reaction, various catalysts have been developed, including phase-transfer catalysts such as quaternary phosphonium (B103445) salts (e.g., tetraphenylphosphonium (B101447) bromide) or crown ethers. researchgate.net These catalysts enhance the solubility and reactivity of the fluoride salt, allowing the reaction to proceed under milder conditions and with higher yields. This methodology is fundamental for producing fluorinated benzonitrile precursors, which can then be further functionalized to yield target molecules like this compound.

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | Potassium Fluoride (KF) | 1,3-dimethyl-2-imidazolidone (DMI) | 280 °C, 2.0 h | 4-Fluorobenzonitrile | 89.5 | researchgate.net |

| 3,4-Dichlorobenzonitrile | Potassium Fluoride (KF) | Tetraphenylphosphonium bromide / DMI | Reflux | 3,4-Difluorobenzonitrile | Not specified | researchgate.net |

| Hexachlorobenzene | Potassium Fluoride (KF) | None specified | High Temp | Mixture of chlorofluorobenzenes | Low | google.com |

Modifications of Methoxy- and Fluoro-Substituted Aromatics

The modification of existing methoxy- and fluoro-substituted aromatic compounds represents a significant and versatile approach for the synthesis of this compound and related structures. These strategies often involve nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, where the inherent electronic properties of the methoxy and fluoro groups guide the regioselectivity of the transformations.

One common strategy involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, positioned on a fluoromethoxy-substituted benzene (B151609) ring. For instance, the synthesis of various fluorinated benzonitriles can be achieved through the reaction of a corresponding fluorinated aryl halide with a cyanide source. The success of such reactions is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups generally facilitating the substitution.

Aryl ethers, including those with methoxy substituents, are economically attractive and widely available starting materials. acs.org The C–OMe bond can be cleaved and substituted with a cyano group through methods like photoredox catalysis. acs.org This approach offers a transition-metal-free alternative for the synthesis of benzonitriles under mild conditions. acs.org The chemoselectivity of such cyanation reactions on methoxyarenes can often be predicted, providing a powerful tool for synthetic planning. acs.org

In the context of fluoro-substituted aromatics, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other electron-withdrawing groups. acs.org However, the high strength of the C-F bond often necessitates harsh reaction conditions. acs.org Alternatively, the fluorine substituent can direct other transformations. For example, in palladium-catalyzed C–H bond arylation, a fluorine atom can direct the functionalization to its ortho-position. rsc.org The presence of a methoxy group ortho to the fluorine can further enhance the reactivity of the C-H bond at the C3 position. rsc.org

The table below summarizes selected synthetic modifications of methoxy- and fluoro-substituted aromatics leading to functionalized benzonitrile derivatives.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Fluoroanisole | 4-Bromobenzonitrile, Pd-catalyst, K2CO3/DMA | 3-Aryl-2-fluoroanisole derivative | 44% | rsc.org |

| 3,4-Dimethoxyanisole | TMSCN, Acridinium photoredox catalyst | 4-Cyano-1,2-dimethoxybenzene | Moderate to excellent | acs.org |

| 3-Fluoro-4-methoxybenzonitrile | 2-Phenylpropionitrile, t-Bu-P4 catalyst | Fluorine and methoxy substituted products | Not specified | acs.org |

| 2,6-Difluoro-4-methoxybenzonitrile | Heterocycles (e.g., pyridyl) | Heterocycle-substituted o-fluorobenzonitrile | Not specified | researchgate.net |

Furthermore, the synthesis of fluorinated benzonitriles can commence from precursors that are subsequently modified. For example, 3,5-difluoroanisole (B31663) can be carboxylated and then converted to 2,6-difluoro-4-methoxybenzonitrile, which is subsequently demethylated to yield 2,6-difluoro-4-hydroxybenzonitrile. google.com Another route involves the bromination of a fluorophenol, followed by a bromine-cyanide exchange to introduce the nitrile group. google.com

The interplay between the activating/deactivating and directing effects of both the fluoro and methoxy groups is a critical consideration in designing synthetic routes. The methoxy group is a strong activating group and ortho-, para-director in electrophilic aromatic substitution, while the fluorine atom is a deactivating group but also an ortho-, para-director. msu.edu This can lead to complex isomeric mixtures if not carefully controlled. In nucleophilic aromatic substitution, both groups can influence the reaction rate and regioselectivity. For instance, in the radiofluorination of methoxy-substituted ortho-nitrobenzaldehydes, the methoxy group was found to have a minor effect on the nucleophilic aromatic substitution by [¹⁸F]fluoride. researchgate.net

Iii. Mechanistic Elucidation of Reactions Involving 4 Fluoro 2 Methoxybenzonitrile

Detailed Reaction Pathway Analysis

The analysis of a reaction pathway involves a comprehensive examination of the energetic and structural changes that occur as reactants are converted into products. This includes the characterization of transient species such as transition states and intermediates, which are pivotal to understanding the reaction's feasibility and rate.

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. ucsb.edu It is an ephemeral species and cannot be isolated, but its structure and energy determine the activation barrier of the reaction. ucsb.eduyoutube.com For reactions involving benzonitriles, computational methods like Density Functional Theory (DFT) are often employed to model these transition states. researchgate.net For instance, in the conversion of diphenylacetylenes to benzonitriles, DFT calculations have been used to elucidate a six-step reaction mechanism, identifying the geometries and energies of the transition states for each step. researchgate.net

Intermediates, on the other hand, are metastable species that exist for a finite lifetime in a local energy minimum along the reaction pathway. Their detection and characterization can provide direct evidence for a proposed mechanism. Spectroscopic techniques and computational studies are key tools in identifying these transient molecules.

The Hammett equation is a powerful tool in physical organic chemistry used to investigate the electronic effects of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. It relates the reaction rate constant (k) for a substituted benzene derivative to the rate constant (k₀) of the unsubstituted parent compound through the equation:

log(k/k₀) = σρ

where σ is the substituent constant (which depends only on the nature and position of the substituent) and ρ is the reaction constant (which depends on the nature of the reaction but not on the substituent). By plotting log(k/k₀) against σ for a series of substituents, a linear relationship (a Hammett plot) is often obtained. The sign and magnitude of ρ provide valuable information about the reaction mechanism, particularly the nature of the charge development in the transition state.

Table 1: Hammett Constants for Fluoro and Methoxy (B1213986) Substituents

| Substituent | Position | σ_para |

|---|---|---|

| Fluoro | 4 | +0.06 |

Note: The Hammett equation is most directly applied to meta and para substituents. The effect of ortho substituents like the 2-methoxy group is more complex due to steric effects.

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis plays a central role in modern organic synthesis, enabling reactions to proceed faster, under milder conditions, and with greater selectivity. For transformations involving benzonitriles, both Lewis acid and organocatalysis have been explored.

Lewis acids are electron-pair acceptors that can activate the nitrile group of benzonitriles towards nucleophilic attack. The coordination of a Lewis acid to the nitrogen atom of the nitrile group increases its electrophilicity, facilitating reactions such as additions, cycloadditions, and cyclotrimerizations. researchgate.net

A variety of Lewis acids, including those based on iron, aluminum, gallium, and scandium, have been shown to be effective catalysts for reactions involving carbonyl compounds, which share some electronic similarities with nitriles. nih.gov Fluorous Lewis acids, which are soluble in fluorous solvents, have also been developed and are particularly useful for catalyst recycling. nih.govresearchgate.net For example, hafnium(IV) and tin(IV) based fluorous Lewis acids have demonstrated high catalytic activity and recyclability in various organic transformations. nih.gov

In the context of benzonitrile (B105546) cyclotrimerization to form 1,3,5-triazines, catalytic systems composed of low-valent titanium complexes and magnesium have been investigated. researchgate.net These systems are believed to generate coordinatively unsaturated Ti(II) complexes as the active catalytic species. researchgate.net

Table 2: Examples of Lewis Acid Catalyzed Reactions

| Catalyst System | Reaction Type | Substrate Class |

|---|---|---|

| FeCl₃ | Carbonyl-olefin metathesis | Carbonyls |

| Hf[N(SO₂-n-C₈F₁₇)₂]₄ | Direct esterification | Carboxylic acids |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has grown rapidly as a complementary approach to metal-based catalysis. For benzonitrile chemistry, organocatalysts could potentially be employed for a range of functional group interconversions. While specific examples for 4-Fluoro-2-methoxybenzonitrile are limited, the principles of organocatalysis can be applied. For instance, chiral organocatalysts could be used to achieve enantioselective additions to the nitrile group, leading to the formation of chiral nitrogen-containing compounds.

Understanding Radical Processes in Benzonitrile Chemistry

Radical reactions involve species with unpaired electrons and proceed through a chain mechanism consisting of initiation, propagation, and termination steps. youtube.com While ionic pathways are more common in benzonitrile chemistry, radical processes can also occur, particularly under photochemical or high-temperature conditions, or in the presence of radical initiators.

The presence of a fluorine atom in this compound could influence radical reactions. Fluorinated arenes have been studied as solvents for reactions involving organic radicals. chemistryviews.org The stability of radical intermediates is a key factor in determining the course of a radical reaction. For example, in the halogenation of alkanes, the selectivity of the reaction depends on the stability of the resulting alkyl radical. youtube.com Similarly, the stability of any potential radical intermediates derived from this compound would be influenced by the electronic properties of the fluoro and methoxy substituents.

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) processes involve the transfer of a single electron from a donor to an acceptor molecule, generating radical ion intermediates. For aromatic nitriles, particularly those bearing electron-withdrawing groups, SET can be initiated by chemical reductants or through electrochemical means.

In the context of this compound, the nitrile group, being strongly electron-withdrawing, lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This makes the molecule more susceptible to accepting an electron to form a radical anion. The fluorine atom also contributes to this effect through its inductive electron-withdrawing properties. Conversely, the methoxy group, an electron-donating group, can raise the energy of the occupied molecular orbitals.

While direct experimental evidence for SET mechanisms in reactions of this compound is scarce, analogous systems suggest that such pathways could be relevant under specific conditions, for instance, in reactions with strong reducing agents or in certain transition-metal-catalyzed processes. The formation of a radical anion intermediate would significantly alter the reactivity of the molecule, potentially leading to subsequent fragmentation or substitution reactions.

Table 1: Influence of Substituents on the Propensity for Single-Electron Transfer in Substituted Benzonitriles

| Substituent | Position | Electronic Effect | Influence on SET |

| Nitrile (-CN) | C1 | Strong Electron-Withdrawing | Favors SET by stabilizing the radical anion |

| Fluoro (-F) | C4 | Inductive Electron-Withdrawing, Mesomeric Electron-Donating | Generally enhances susceptibility to electron capture |

| Methoxy (-OCH₃) | C2 | Inductive Electron-Withdrawing, Strong Mesomeric Electron-Donating | May counteract the effect of withdrawing groups, but its overall influence depends on the reaction conditions |

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing light and reaching an excited electronic state, becomes a much stronger oxidant or reductant than in its ground state. This excited state can then engage in single-electron transfer with another molecule.

The photophysical properties of this compound, including its absorption and emission characteristics, would be central to its potential involvement in PET processes. The presence of the methoxy and nitrile groups, which can act as donor and acceptor moieties respectively, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation.

In a potential PET scenario, photoexcitation of this compound could lead to an excited state with altered electron distribution. This excited molecule could then act as either an electron donor or acceptor, depending on the reaction partner. For instance, in the presence of a suitable electron donor, the excited this compound could accept an electron to form its radical anion. Conversely, with a strong electron acceptor, it could donate an electron. The specific pathway would be governed by the redox potentials of the involved species in their ground and excited states.

Detailed studies involving techniques such as time-resolved spectroscopy would be necessary to definitively characterize the excited-state dynamics and the feasibility of PET pathways for this compound.

Chemoselectivity in Reactions of Multifunctional Fluoromethoxybenzonitriles

The term chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. In multifunctional molecules like this compound, the relative reactivity of the different sites on the aromatic ring towards a given reagent is a critical aspect of its chemistry. The primary sites for reaction are typically the carbon atoms of the aromatic ring, and the outcome is dictated by the directing effects of the substituents.

In the case of nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient aromatic rings, the positions ortho and para to the strongly electron-withdrawing nitrile group are activated towards nucleophilic attack. The fluorine atom at the para position is a good leaving group in such reactions. The methoxy group at the ortho position, being electron-donating by resonance, would generally be expected to deactivate the ring towards nucleophilic attack at the positions ortho and para to it.

The regioselectivity of a nucleophilic attack on this compound would be a result of the combined electronic influences of all three substituents. The nitrile group strongly activates the C4 position (para) for nucleophilic attack, and the fluorine atom at this position is a viable leaving group. The methoxy group at C2 would exert a deactivating effect on the positions ortho and para to it through its electron-donating resonance effect. However, its inductive electron-withdrawing effect could have a more localized influence.

Therefore, in a typical SNAr reaction, it is highly probable that a nucleophile would preferentially attack the C4 position, leading to the displacement of the fluoride (B91410) ion. The directing effects of the substituents create a clear hierarchy of reactivity for the different positions on the aromatic ring, thereby governing the chemoselectivity of the reaction.

Table 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Position of Attack | Activating/Deactivating Groups | Leaving Group | Predicted Outcome |

| C4 | Activated by para-CN | -F | Highly favored site of substitution |

| C6 | Activated by ortho-CN, Deactivated by para-OCH₃ | -H | Less likely than substitution at C4 |

| C5 | Deactivated by meta-CN and meta-OCH₃ | -H | Unlikely site of substitution |

| C3 | Deactivated by meta-CN and ortho-OCH₃ | -H | Unlikely site of substitution |

Iv. Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Methoxybenzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. DFT calculations for 4-Fluoro-2-methoxybenzonitrile would provide fundamental information about its geometry, electron distribution, and orbital energies.

An electronic structure analysis of this compound using DFT would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This process would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, the analysis would reveal the distribution of electron density across the molecule, highlighting the influence of the electron-withdrawing fluorine and nitrile groups and the electron-donating methoxy (B1213986) group on the aromatic ring. This information is crucial for understanding the molecule's polarity and intermolecular interactions.

Properties that would be calculated in a typical DFT electronic structure analysis are illustrated in the table below.

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Determines the molecule's shape and steric properties. |

| Electron Density | The probability of finding an electron at a particular point in space. | Indicates regions of high and low electron concentration, affecting reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental in predicting a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more easily excitable and more reactive. For this compound, the interplay between the electron-donating and electron-withdrawing substituents would significantly influence the energies of these frontier orbitals.

A hypothetical FMO analysis would yield the following types of data:

| Parameter | Definition | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a greater tendency to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher reactivity and lower stability. |

By utilizing the outputs of DFT calculations, particularly the energies of the frontier orbitals, various global and local reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and can help in predicting how it will behave in chemical reactions.

Local reactivity descriptors, often determined through methods like Fukui function analysis, can pinpoint the specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, this analysis would likely indicate the carbon atoms of the aromatic ring and the nitrile group as potential sites for reaction, with the precise reactivity modulated by the electronic effects of the fluoro and methoxy substituents.

The table below summarizes key reactivity descriptors that would be derived from DFT calculations.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to change in electron distribution; a measure of stability. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ²/ (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. It is a powerful tool for predicting and interpreting electronic absorption spectra, such as UV-Vis spectra.

A TDDFT calculation for this compound would predict its UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The results would be presented as a series of excitation energies (which can be converted to wavelengths) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

This analysis would identify the key electronic transitions, such as π → π* transitions within the aromatic system, and how they are influenced by the substituents. The methoxy group (an auxochrome) would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile (B105546), while the fluoro and nitrile groups would also modulate the electronic transitions.

A representative data table from a TDDFT calculation would look like this:

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | E1 | λ1 | f1 | HOMO → LUMO |

| S2 | E2 | λ2 | f2 | HOMO-1 → LUMO |

| S3 | E3 | λ3 | f3 | HOMO → LUMO+1 |

Beyond predicting the absorption spectrum, TDDFT allows for a detailed characterization of the nature of the excited states. By analyzing the molecular orbitals involved in each electronic transition, it is possible to determine the character of the excited state, for example, whether it is a locally excited (LE) state or involves significant charge transfer (CT).

For this compound, with its combination of electron-donating (-OCH₃) and electron-withdrawing (-F, -CN) groups, intramolecular charge transfer (ICT) from the methoxy-substituted part of the ring to the nitrile-substituted part upon electronic excitation would be a key phenomenon to investigate. TDDFT calculations can quantify the extent of this charge transfer, providing insights into the molecule's photophysical properties, such as its fluorescence behavior and potential applications in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or molecular sensors. The analysis would reveal how the electronic distribution changes upon absorption of light, which is fundamental to understanding its behavior in photo-induced processes.

Ab Initio and Hybrid Computational Methods

Ab initio and hybrid computational methods are foundational in the theoretical examination of this compound. Ab initio methods, derived from first principles, utilize the fundamental laws of quantum mechanics without empirical parameters. wikipedia.org The Hartree-Fock (HF) method is a primary example, providing a solid baseline for understanding the electronic structure of the molecule. wikipedia.org

Hybrid computational methods, most notably Density Functional Theory (DFT), offer a balance between accuracy and computational cost by incorporating both theoretical principles and empirical data. orientjchem.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely employed hybrid functional that has demonstrated reliability in predicting the properties of substituted benzonitriles. orientjchem.orgresearchgate.net These methods are instrumental in optimizing the molecular geometry of this compound, predicting its vibrational frequencies, and analyzing its electronic properties.

Theoretical calculations for similar substituted benzonitriles have been successfully performed using DFT methods with various basis sets, such as 6-311++G(d,p), to determine optimized geometrical parameters and predict vibrational spectra. orientjchem.orgsemanticscholar.org For instance, studies on related molecules like 3-fluoro-4-methylbenzonitrile have utilized the B3LYP/6-311++G(d,p) level of theory to investigate their molecular structure and vibrational properties. orientjchem.org

Table 1: Comparison of Computational Methods for Studying Substituted Benzonitriles

| Method | Type | Basis Set Example | Common Applications |

| Hartree-Fock (HF) | Ab initio | 6-31G(d) | Initial geometry optimization, electronic structure. researchgate.net |

| Density Functional Theory (DFT) | Hybrid | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. orientjchem.orgsemanticscholar.org |

Detailed research findings on analogous compounds, such as 2-fluoro-6-methoxybenzonitrile, have shown that DFT calculations can provide valuable information about molecular stability, bond strength, and charge transfer within the molecule. researchgate.net These studies often involve a combination of experimental techniques, like FT-IR and FT-Raman spectroscopy, with theoretical calculations to achieve a comprehensive understanding of the molecule's vibrational modes. researchgate.net

Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., ¹⁹F NMR)

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which is a powerful tool for structural elucidation. For fluorinated compounds like this compound, the prediction of ¹⁹F NMR chemical shifts is of particular interest.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts and has been effectively used in conjunction with DFT. dergipark.org.tr Theoretical predictions of ¹⁹F NMR chemical shifts for various fluorinated aromatic compounds have been achieved with reasonable accuracy using DFT calculations.

Research on other fluorinated molecules has established protocols for these predictions. For example, studies have shown that gas-phase calculations can often provide sufficient accuracy for predicting ¹⁹F NMR chemical shifts in fluorinated aromatic compounds. While explicit solvent models can be employed, their impact on the accuracy of the predictions for this class of molecules is not always significant.

Table 2: Theoretical vs. Experimental ¹⁹F NMR Chemical Shifts for a Related Fluorinated Aromatic Compound

| Compound | Computational Method | Basis Set | Calculated ¹⁹F Chemical Shift (ppm) | Experimental ¹⁹F Chemical Shift (ppm) |

| 3-Fluorobenzonitrile | DFT (B3LYP) | 6-311+G(2d,p) | -112.5 | -113.8 |

Note: The data in this table is illustrative and based on findings for a similar compound, not this compound itself, to demonstrate the predictive power of the methodology.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used. For instance, in the study of 3-chloro-4-fluoronitrobenzene, both HF and DFT methods were used to calculate ¹³C and ¹H NMR chemical shifts, showing good agreement with experimental data.

Molecular Dynamics and Conformational Analysis of Derivatives

Conformational analysis of substituted benzonitriles can reveal the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules or biological targets. For example, a potential energy scan can be performed by systematically rotating specific dihedral angles to map the potential energy surface and identify low-energy conformers.

MD simulations can further elucidate the dynamic behavior of these derivatives in different environments, such as in solution. By simulating the movement of atoms over time, MD can reveal how the molecule explores different conformations and interacts with solvent molecules. This information is crucial for understanding the molecule's behavior in a realistic chemical or biological context.

Table 3: Illustrative Conformational Energy Profile for a Disubstituted Benzene (B151609) Derivative

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 60 | 1.0 |

| 120 | 0.0 (Global Minimum) |

| 180 | 3.0 |

Note: This table represents a hypothetical energy profile for a related disubstituted benzene to illustrate the type of data obtained from a conformational analysis.

V. Synthetic Utility and Applications of 4 Fluoro 2 Methoxybenzonitrile in Advanced Chemical Disciplines

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in 4-fluoro-2-methoxybenzonitrile are of significant interest in the field of medicinal chemistry. The fluorinated methoxybenzonitrile scaffold can be found in various biologically active molecules, and this intermediate provides a convenient starting point for their synthesis.

The this compound framework serves as a versatile scaffold for the construction of a diverse range of biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations, providing multiple avenues for molecular elaboration. The fluorine and methoxy (B1213986) substituents can influence the conformation and electronic environment of the molecule, which can be crucial for its interaction with biological targets. The strategic placement of these groups allows for the fine-tuning of properties such as lipophilicity and metabolic stability, which are critical for the development of effective drug candidates.

Protein kinases are a significant class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors is a major focus of pharmaceutical research. While direct evidence of this compound being a precursor to a marketed kinase inhibitor is not prevalent in the public domain, its structural features are relevant to this class of molecules. The benzonitrile (B105546) group is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase domain. The fluoro and methoxy substituents can be exploited to enhance binding affinity and selectivity for the target kinase. For instance, related fluorinated and methoxylated benzonitriles are utilized in the synthesis of various kinase inhibitors, suggesting the potential of this compound for similar applications.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. This compound is a valuable tool for SAR studies. The reactivity of the nitrile group allows for the synthesis of a library of derivatives with diverse functionalities. Furthermore, the aromatic ring can be further substituted to probe the steric and electronic requirements of a biological target. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, medicinal chemists can gain a deeper understanding of the SAR for a particular therapeutic target.

Role in Agrochemical Development

The principles that make fluorinated compounds valuable in medicinal chemistry also apply to the development of modern agrochemicals. The introduction of fluorine into a molecule can enhance its efficacy, metabolic stability, and spectrum of activity.

This compound serves as a potential building block for the synthesis of new crop protection agents, including herbicides, fungicides, and insecticides. The presence of the fluorine atom can increase the biological activity of the resulting agrochemical. The nitrile group can be a key pharmacophore or a synthetic handle for introducing other functional groups necessary for pesticidal activity. While specific commercial agrochemicals derived from this compound are not widely documented, the general importance of fluorinated benzonitriles in this sector suggests its utility as a starting material for the discovery and development of novel crop protection solutions.

Formulation of Herbicides and Pesticides

Fluorinated benzonitriles are a class of compounds recognized for their utility as intermediates in the synthesis of agrochemicals. The inclusion of fluorine atoms can significantly enhance the efficacy and metabolic stability of active ingredients in pesticides and herbicides. While specific public-domain research detailing the direct use of this compound in a commercial herbicide is not prevalent, closely related isomers are utilized in this sector. For instance, 3-Fluoro-4-methoxybenzonitrile is employed in the formulation of agrochemicals, where it serves as a building block for creating more complex and effective crop protection agents chemimpex.com. The chemical structure of these fluorinated benzonitriles provides a scaffold that can be chemically modified to produce molecules with specific biological activities, contributing to the development of new and improved herbicides and pesticides chemimpex.com. The synthesis process typically involves using the benzonitrile derivative as a starting material, leveraging the reactivity of the nitrile group and the aromatic ring for further chemical transformations.

Contributions to Advanced Materials Science

The distinct electronic characteristics of this compound, particularly the electron-withdrawing nature of the fluorine atom and nitrile group, make it an attractive precursor for the synthesis of advanced functional materials.

In the field of materials science, fluorinated benzonitrile derivatives are key components in the design of emitters for Organic Light-Emitting Diodes (OLEDs). These compounds often function as the electron-accepting core in more complex molecular structures. By attaching electron-donating groups to the fluorinated benzonitrile scaffold, chemists can create molecules with tailored electronic properties, specifically designed to emit light efficiently upon electrical excitation. This donor-acceptor (D-A) architecture is fundamental to the performance of many advanced OLED materials.

A significant application of fluorinated benzonitriles is in the development of materials for Thermally Activated Delayed Fluorescence (TADF). TADF emitters represent a highly efficient class of materials for OLEDs that can harvest both singlet and triplet excitons for light emission without relying on expensive heavy metals like iridium.

In a common design strategy, the fluorinated benzonitrile unit serves as the electron-acceptor (A) component, which is chemically linked to one or more electron-donor (D) units to form D-A or D-A-D' type molecules rsc.org. This molecular structure facilitates a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which is a prerequisite for efficient TADF.

A pertinent example involves the synthesis of a high-efficiency TADF emitter using a structural analogue, 4-Fluoro-2-methylbenzonitrile. In this research, the fluorinated benzonitrile was reacted with bicarbazole (a strong electron donor) through a nucleophilic aromatic substitution reaction ossila.com. The resulting material exhibited excellent TADF properties, and the OLED device fabricated with this emitter demonstrated high efficiency ossila.com. The principles of this synthesis are directly applicable to this compound, highlighting its potential as a core building block for next-generation TADF emitters.

Table 1: Performance of an OLED Device Using a TADF Emitter Derived from a 4-Fluoro-2-alkylbenzonitrile Precursor Data based on an emitter synthesized from 4-Fluoro-2-methylbenzonitrile.

| Performance Metric | Value |

| Maximum Current Efficiency | 34.5 cd/A |

| Maximum Power Efficiency | 29.9 lm/W |

| Maximum External Quantum Efficiency (EQE) | 10.8% |

| Emitter Thermal Decomposition Temp. | 447 °C |

| Source: Ossila ossila.com |

The incorporation of fluorine and methoxy groups into a monomer can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical characteristics to the resulting polymers. While specific polymerization studies with this compound are not widely documented, research on its isomers demonstrates this potential.

For example, a study on the synthesis of novel octyl phenylcyanoacrylates involved the use of various fluoro, methoxy, and methyl ring-disubstituted benzaldehydes, including the closely related 2-fluoro-4-methoxy isomer chemrxiv.org. These benzaldehydes were converted into acrylate monomers via a Knoevenagel condensation and subsequently copolymerized with styrene using radical initiation chemrxiv.org. This research illustrates a viable pathway where a benzonitrile like this compound could first be hydrolyzed to its corresponding benzaldehyde and then converted into a functional monomer for creating specialty polymers with tailored properties. Another related compound, 3-Fluoro-4-methoxybenzonitrile, is noted for its use in producing specialty polymers with improved thermal and chemical resistance chemimpex.com.

Integration into Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, as these structures are found in a vast number of pharmaceuticals nih.govresearchgate.net. The chemical reactivity of this compound makes it a useful starting material for building these complex ring systems.

The nitrile group (-C≡N) is a highly versatile functional group that serves as a key precursor for the synthesis of nitrogen-containing heterocycles ekb.egmdpi.com. It can undergo a variety of chemical transformations, including cyclization and condensation reactions, to form stable aromatic and non-aromatic ring systems.

For example, the nitrile group can be made to react with other difunctional molecules to construct rings such as pyrimidines, pyridines, or quinazolines. The presence of the fluorine atom on the benzene (B151609) ring provides an additional reactive site for nucleophilic aromatic substitution reactions, allowing for further functionalization or the formation of fused heterocyclic systems ekb.eg. The development of new synthetic methods for creating fluorinated nitrogen heterocycles is an active area of research, driven by the significant impact of fluorine substitution on the biological activity and pharmacokinetic properties of drug candidates ekb.eg. Therefore, this compound represents a valuable building block for medicinal chemists aiming to synthesize novel, fluorinated, nitrogen-containing heterocyclic drug scaffolds.

Synthesis of Fused-Ring Systems

Despite the utility of benzonitrile derivatives in the construction of various heterocyclic and polycyclic frameworks, a comprehensive review of the scientific literature did not yield specific examples of this compound being directly utilized as a starting material for the synthesis of fused-ring systems.

Methodologies for the synthesis of fused heterocycles such as quinolines, benzodiazepines, thienopyrimidines, and pyrazolopyrimidines often involve precursors with reactive groups that can undergo intramolecular or intermolecular cyclization. For instance, the synthesis of quinoline derivatives can be achieved through reactions like the Friedländer annulation, which typically requires an ortho-aminoaryl aldehyde or ketone. Similarly, the construction of benzodiazepine rings often involves the condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent.

The Gewald reaction is a well-established method for synthesizing substituted 2-aminothiophenes, which can serve as precursors to fused thienopyrimidine systems. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

While the nitrile group of this compound could potentially participate in cyclization reactions, and the fluoro and methoxy substituents could influence the reactivity and regioselectivity of such transformations, specific documented instances of its application in the synthesis of fused-ring systems were not identified in the conducted search. Further research would be necessary to explore and establish the potential of this compound as a precursor in the synthesis of novel fused-ring architectures.

Vi. Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Benzonitrile (B105546) Functionalization

The functionalization of the benzonitrile core is a cornerstone of synthetic chemistry, and the development of more efficient and selective catalytic systems is a primary research focus. For derivatives like 4-Fluoro-2-methoxybenzonitrile, future efforts are directed towards catalysts that can selectively activate and transform specific positions on the aromatic ring.

C-H Activation: A major trend is the use of transition-metal catalysts (e.g., Palladium, Rhodium, Ruthenium) for direct C-H bond functionalization. This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route to complex molecules. Research is focused on designing ligands that can direct the catalyst to a specific C-H bond, overcoming the challenge of regioselectivity in a multi-substituted ring. For instance, palladium-catalyzed reactions, which have been used for the synthesis of related fluorinated benzonitriles, represent a promising starting point.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. Future research will likely explore the use of photoredox catalysts to enable novel transformations of this compound, such as radical-based additions to the nitrile group or cross-coupling reactions at the aromatic core.

Ionic Liquid Catalysis: Ionic liquids are being investigated not only as green solvents but also as catalysts. rsc.orgresearchgate.net Their unique properties can enhance reaction rates and selectivity. Novel synthetic routes using ionic liquids as recyclable agents could eliminate the need for traditional metal salt catalysts, simplifying separation processes and aligning with green chemistry principles. rsc.orgrsc.org

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Palladium Complexes | C-H functionalization, cross-coupling reactions | High efficiency, well-established reactivity |

| Photoredox Catalysts | Radical additions, novel bond formations | Mild reaction conditions, unique reactivity pathways |

| Ionic Liquids | Catalysis and solvent system for nitrile synthesis/modification | Recyclable, eliminates metal catalysts, simplified workup rsc.orgresearchgate.netrsc.org |

Exploration of New Reactivity Modes for this compound

Beyond established transformations, researchers are exploring unconventional reactivity modes to unlock new synthetic possibilities for this compound.

Nitrile Group Transformations: While the nitrile group is often used as a precursor to amines or carboxylic acids, its use in cycloaddition reactions is an area of growing interest. [4+2] and [3+2] cycloadditions involving the nitrile moiety can provide rapid access to heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Fluorine as a Directing Group: The fluorine atom's strong inductive effect and ability to participate in hydrogen bonding can be harnessed to control the regioselectivity of reactions. Future work will focus on leveraging the fluorine atom to direct metallation or other electrophilic substitution reactions to specific sites on the aromatic ring.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a key reaction for forming carbon-nitrogen bonds. Related fluoro-methoxy benzonitrile isomers have been shown to participate in such reactions, suggesting that this compound could be a valuable substrate for synthesizing complex amines, which are important pharmacophores. biosynth.com

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new molecules. For this compound, computational modeling can guide synthetic efforts and predict the properties of novel derivatives.

Predicting Physicochemical Properties: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict key properties of designed derivatives, including electronic structure, reactivity, and spectroscopic characteristics. This allows for the in silico screening of potential candidates before committing to laboratory synthesis.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict how derivatives of this compound will bind to biological targets like enzymes or receptors. These studies can rationalize the activity of known compounds and guide the design of new ones with improved potency and selectivity. This approach has been successfully used to understand substrate-enzyme interactions in biocatalytic reactions involving fluorinated molecules. chemrxiv.org

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms, helping chemists understand the factors that control selectivity and yield. This knowledge is crucial for optimizing existing reactions and developing entirely new catalytic systems.

| Computational Tool | Application | Outcome |

| Density Functional Theory (DFT) | Prediction of molecular properties | Rational design of derivatives with desired electronic or spectroscopic features |

| Molecular Docking | Simulation of ligand-protein binding | Identification of promising drug candidates, understanding structure-activity relationships chemrxiv.org |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms | Optimization of reaction conditions and catalyst design |

Sustainable and Biocatalytic Approaches for Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, with a focus on reducing waste and using environmentally benign reagents. wjpmr.comjocpr.com

Biocatalysis: The use of enzymes for chemical synthesis offers unparalleled selectivity under mild conditions. nih.govnih.gov Future research will focus on discovering or engineering enzymes, such as nitrilases, that can process this compound or its precursors. Ene reductases have already been used for the asymmetric synthesis of chiral alkyl fluorides, demonstrating the potential of biocatalysis in organofluorine chemistry. chemrxiv.org This approach is highly valuable for producing enantiomerically pure compounds, a critical requirement for many pharmaceuticals. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat transfer, safety, and scalability. Developing flow-based syntheses for this compound and its derivatives can lead to more efficient and sustainable manufacturing processes.

Alternative Solvents: The replacement of hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents is a key goal. jocpr.com Research into the synthesis of benzonitriles in these media will contribute to more environmentally friendly production methods.

Expansion of Applications in Chemical Biology and Materials Science

The unique properties imparted by the fluoro and methoxy (B1213986) groups make this compound an attractive building block for functional molecules in diverse fields.

Chemical Biology: The development of novel probes to study biological systems is a rapidly growing area. The substitution pattern of this compound makes it a potential scaffold for creating fluorescent probes for cellular imaging, similar to other substituted benzonitriles. chemimpex.com Its derivatives could be designed to respond to specific biological analytes or environments.

Materials Science: Fluorinated compounds are crucial in modern materials science. nih.govpageplace.de this compound can serve as a monomer or precursor for the synthesis of advanced polymers with desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. nih.govrsc.org For example, related fluorinated benzonitriles are used to create emitters for Organic Light-Emitting Diodes (OLEDs), an application space that could be explored for this compound. ossila.com

| Field | Potential Application of this compound Derivatives |

| Chemical Biology | Fluorescent probes for biological imaging chemimpex.com |

| Materials Science | Monomers for high-performance fluorinated polymers nih.govrsc.org |

| Optoelectronics | Precursors for TADF emitters in OLEDs ossila.com |

High-Throughput Synthesis and Screening Methodologies

To fully explore the potential of the this compound scaffold, high-throughput methods are essential. These techniques allow for the rapid synthesis and evaluation of large numbers of compounds, accelerating the discovery process. nih.govmdpi.com

Parallel Synthesis: Automated parallel synthesis platforms can be used to create large libraries of derivatives by reacting this compound with a diverse set of building blocks. Methodologies like SuFEx click chemistry have demonstrated the ability to rapidly generate hundreds of analogs for screening. nih.gov

High-Throughput Screening (HTS): Once libraries are synthesized, HTS allows for the rapid testing of their biological activity or material properties. chemdiv.com By screening thousands of compounds against a specific target or for a desired function, promising "hits" can be quickly identified for further development. semanticscholar.org These screening collections are designed to maximize chemical diversity and increase the probability of finding novel leads. thermofisher.com

Q & A

Q. What are the common synthetic routes for 4-fluoro-2-methoxybenzonitrile?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling for introducing substituents. For example:

Fluorination : React 2-methoxybenzonitrile with a fluorinating agent (e.g., KF/18-crown-6) under controlled conditions to ensure regioselectivity at the 4-position.

Methoxy Group Introduction : Methoxylation via alkylation of a phenolic intermediate using methyl iodide and a base (e.g., NaH).

Key Validation : Use HPLC (≥99% purity) and H/F NMR to confirm substitution patterns (δ 4.0–4.5 ppm for methoxy, δ -110 to -120 ppm for fluorine) .

Q. How is this compound characterized in academic research?

- Methodological Answer :

- Spectroscopy :

- NMR : H NMR (methoxy: δ 3.8–4.0 ppm), F NMR (δ -115 ppm for para-fluorine), C NMR (nitrile: δ ~115 ppm).

- IR : C≡N stretch at ~2230 cm, C-F stretch at 1100–1200 cm.

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (m/z 165.05 for [M+H]).

- Chromatography : HPLC with C18 columns (retention time ~8–10 min in 60% MeCN/water) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Pharmaceutical Intermediates : Used to synthesize fluorinated bioactive molecules (e.g., kinase inhibitors) via cross-coupling reactions.

- Material Science : Acts as a precursor for liquid crystals or polymers due to its planar aromatic structure and polar nitrile group.

- Sensor Development : The fluorine atom enhances binding in fluorescence-based ion sensors (e.g., detecting Mg) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential cyanide release under decomposition.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in synthesizing this compound?

- Methodological Answer : Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to deprotonate the methoxy-adjacent position, followed by quenching with a fluorinating agent (e.g., NFSI). Monitor reaction progress via in situ F NMR to minimize over-fluorination .

Q. What role does the fluorine atom play in structure-activity relationships (SAR) for drug candidates derived from this compound?

- Methodological Answer :

- Bioavailability : Fluorine increases lipophilicity (logP ~2.1) and metabolic stability by blocking cytochrome P450 oxidation.

- Target Binding : The electron-withdrawing effect enhances hydrogen bonding with kinase active sites (e.g., EGFR inhibitors).

Validate via molecular docking (AutoDock Vina) and in vitro IC assays .

Q. What analytical challenges arise due to the compound’s fluorine and nitrile groups?

- Methodological Answer :

- NMR Sensitivity : Low natural abundance of N complicates nitrile characterization; use C DEPT-135 for indirect detection.

- Chromatographic Interference : Fluorine’s electronegativity causes tailing in reverse-phase HPLC; optimize with 0.1% TFA modifier.

- Mass Fragmentation : Nitrile groups reduce ionization efficiency in ESI-MS; employ APCI for better signal .

Q. How do electronic effects of substituents influence reaction mechanisms in cross-coupling reactions?

- Methodological Answer :

- Methoxy Group : Electron-donating effect activates the aromatic ring for electrophilic substitution (e.g., bromination at the 5-position).

- Fluorine : Electron-withdrawing effect directs palladium-catalyzed couplings (e.g., Suzuki) to the meta position.

Study via DFT calculations (Gaussian 16) to map electron density and transition states .

Q. How can conflicting spectral data from different research groups be resolved?

- Methodological Answer :

- Standardization : Use certified reference materials (CRMs) for NMR calibration (e.g., TMS for H, CFC for F).

- Collaborative Validation : Cross-validate data via multi-lab studies (e.g., round-robin testing) and share raw spectral files.

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What environmental impacts are associated with fluorinated benzonitriles?

- Methodological Answer :

- Persistence : Fluorine’s stability leads to bioaccumulation; assess via OECD 307 biodegradation tests .

- Toxicity : Evaluate aquatic toxicity using Daphnia magna (EC >10 mg/L) and QSAR models (EPI Suite).

Mitigate via green chemistry approaches (e.g., photocatalytic degradation using TiO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products